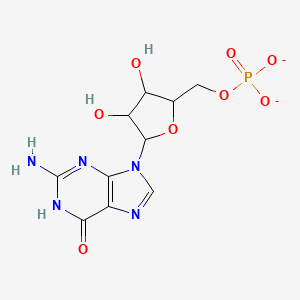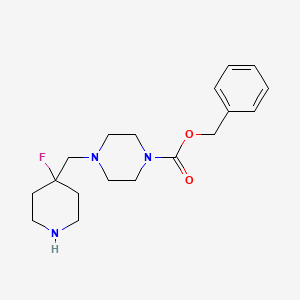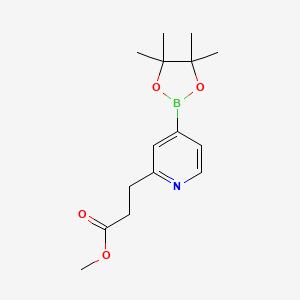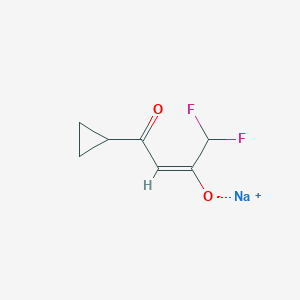
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate is a chemical compound with a unique structure that includes a cyclopropyl group, two fluorine atoms, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate typically involves the reaction of cyclopropyl-containing precursors with fluorinating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The industrial production process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Sodium 4-cyclopropyl-1,1-difluoro-4-oxo-but-2-en-2-olate include other fluorinated cyclopropyl ketones and enolates. These compounds share structural similarities but may differ in their chemical reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a cyclopropyl group, fluorine atoms, and a ketone group. This unique structure imparts distinctive chemical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7F2NaO2 |
|---|---|
Poids moléculaire |
184.12 g/mol |
Nom IUPAC |
sodium;(E)-4-cyclopropyl-1,1-difluoro-4-oxobut-2-en-2-olate |
InChI |
InChI=1S/C7H8F2O2.Na/c8-7(9)6(11)3-5(10)4-1-2-4;/h3-4,7,11H,1-2H2;/q;+1/p-1/b6-3+; |
Clé InChI |
CVSREBOTNGXWNX-ZIKNSQGESA-M |
SMILES isomérique |
C1CC1C(=O)/C=C(\C(F)F)/[O-].[Na+] |
SMILES canonique |
C1CC1C(=O)C=C(C(F)F)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


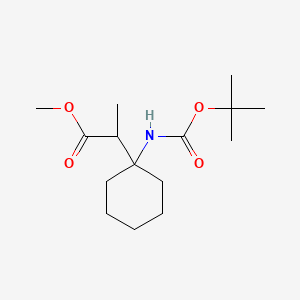
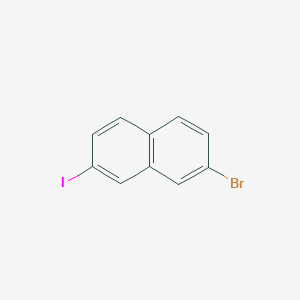

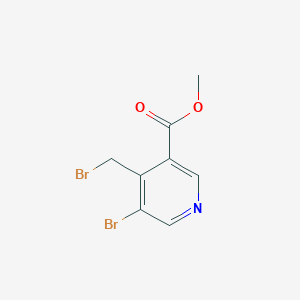
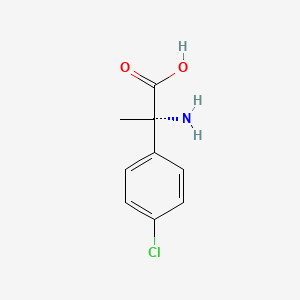
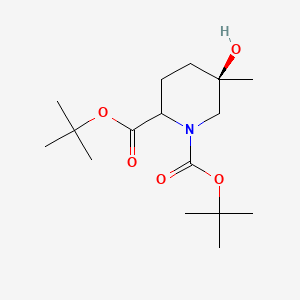
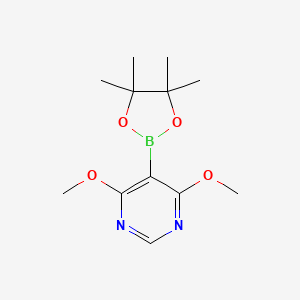
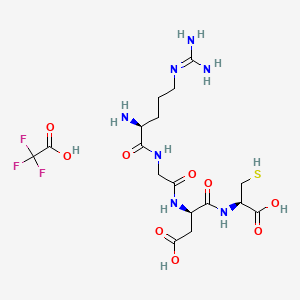
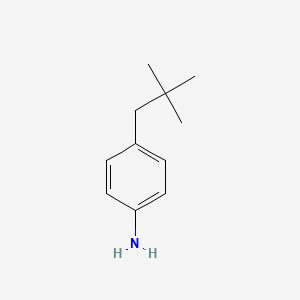
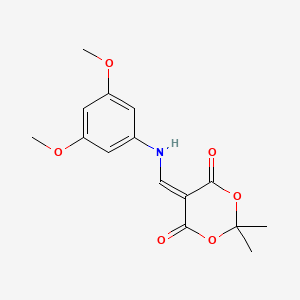
![[(1R)-3-oxocyclopentyl]methyl ethanesulfonate](/img/structure/B13915942.png)
